![molecular formula C15H13Cl2NO4S B300165 N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide](/img/structure/B300165.png)
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide, also known as MDL-73811, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, MDL-73811 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide may prevent the spread of cancer cells and reduce inflammation.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of MMP-2 and MMP-9, which are involved in the metastasis of cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has also been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide for lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes and diseases. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has been found to be relatively stable and non-toxic, which makes it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide analogs with improved potency and selectivity. Another area of interest is the study of the synergistic effects of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide with other drugs or compounds. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide and its potential therapeutic applications.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with N-(1,3-benzodioxol-5-ylmethyl)amine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been found to inhibit the replication of HIV-1 and hepatitis C virus.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide |
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Molecular Formula |
C15H13Cl2NO4S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-9-11(16)3-5-14(15(9)17)23(19,20)18-7-10-2-4-12-13(6-10)22-8-21-12/h2-6,18H,7-8H2,1H3 |
InChI Key |
NXTDBNZDUPDJCJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
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